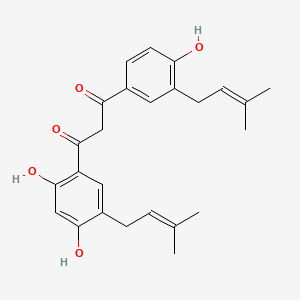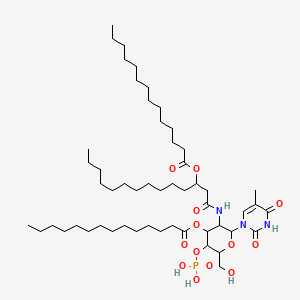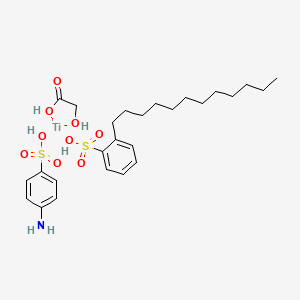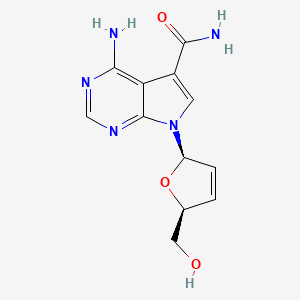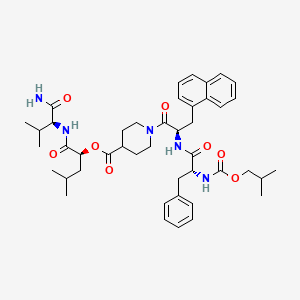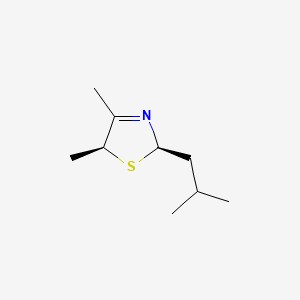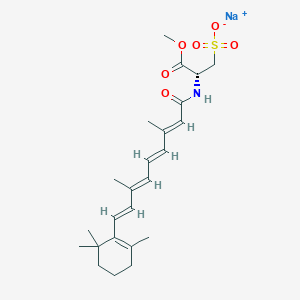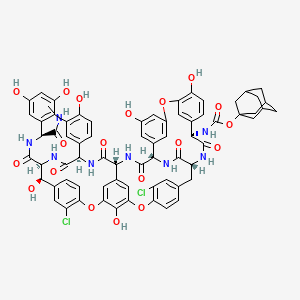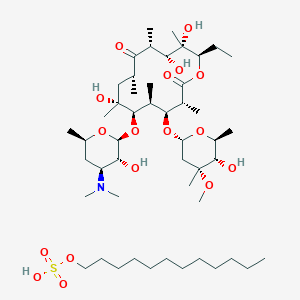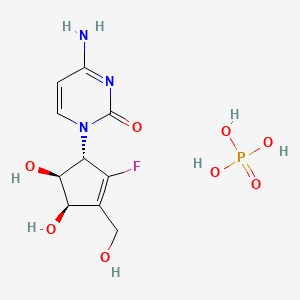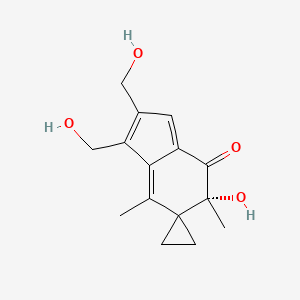
Irofulven metabolite M4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irofulven metabolite M4 is a hydroxylated derivative of irofulven, an antineoplastic agent derived from the natural product illudin S, which is found in the Jack-o’-lantern mushroom. Irofulven has shown significant antitumor activity and is used in the treatment of various solid tumors. The metabolite M4 is formed via the oxidation of irofulven and plays a crucial role in its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of irofulven metabolite M4 involves the hydroxylation of irofulven. This reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective formation of the hydroxylated product. Common oxidizing agents used in this process include hydrogen peroxide and various peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Irofulven metabolite M4 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming irofulven.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Additional hydroxylated or ketone derivatives.
Reduction: Irofulven.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Irofulven metabolite M4 has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Studied for its antitumor activity and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of irofulven metabolite M4 involves its ability to bind to DNA and protein targets within tumor cells. This binding interferes with DNA replication and cell division, leading to tumor-specific apoptotic cell death. The compound is rapidly absorbed by tumor cells, where it undergoes bioactivation to form a reactive intermediate that covalently binds to cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
Irofulven: The parent compound from which metabolite M4 is derived.
Illudin S: The natural product from which irofulven is synthesized.
CAP-121: A second-generation analog of irofulven with improved pharmacokinetic properties
Uniqueness
Irofulven metabolite M4 is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Unlike its parent compound irofulven, metabolite M4 has distinct chemical properties that affect its reactivity and biological activity. The presence of the hydroxyl group allows for additional chemical modifications and interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
238432-47-8 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(5'R)-5'-hydroxy-1',2'-bis(hydroxymethyl)-5',7'-dimethylspiro[cyclopropane-1,6'-indene]-4'-one |
InChI |
InChI=1S/C15H18O4/c1-8-12-10(5-9(6-16)11(12)7-17)13(18)14(2,19)15(8)3-4-15/h5,16-17,19H,3-4,6-7H2,1-2H3/t14-/m0/s1 |
InChI Key |
DSGSWGIBMJBRIF-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C2C(=CC(=C2CO)CO)C(=O)[C@](C13CC3)(C)O |
Canonical SMILES |
CC1=C2C(=CC(=C2CO)CO)C(=O)C(C13CC3)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


